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molecular formula C9H8F2O B8345106 2-Ethyl-3,6-difluoro-benzaldehyde

2-Ethyl-3,6-difluoro-benzaldehyde

Cat. No. B8345106
M. Wt: 170.16 g/mol
InChI Key: VFMVFGMFNOBDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875645B2

Procedure details

2-Ethyl-3,6-difluoro-benzaldehyde was prepared from butyl-[1-(2-ethyl-3,6-difluoro-phenyl)-meth-(E)-ylidene]-amine by flash chromatography (silica gel, ethyl acetate/heptane gradient): yellow oil; 1H-NMR (CDCl3): 1.22 (3H, t, CH3), 3.02 (2H, m, CH2), 6.99 (1H, ddd, ArH), 7.23 (1H, ddd, ArH), 10.45 (1H, d, CH═O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(/N=[CH:6]/[C:7]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]([F:14])[C:8]=1[CH2:15][CH3:16])CCC.C(OCC)(=[O:19])C.CCCCCCC>>[CH2:15]([C:8]1[C:9]([F:14])=[CH:10][CH:11]=[C:12]([F:13])[C:7]=1[CH:6]=[O:19])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)/N=C/C1=C(C(=CC=C1F)F)CC
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=O)C(=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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